Cortisone 17-Valerate, also known as Hydrocortisone 17-Valerate, is a synthetic glucocorticoid corticosteroid used primarily for its anti-inflammatory properties. This compound is a corticosteroid ester derived from hydrocortisone, specifically modified by the addition of a valerate group at the 17-position. It is commonly utilized in dermatological preparations to treat various skin conditions characterized by inflammation and itching.
Cortisone 17-Valerate can be synthesized from hydrocortisone, which is naturally produced in the adrenal cortex of mammals. The synthetic process involves modifying hydrocortisone through chemical reactions to introduce the valerate ester.
Cortisone 17-Valerate falls under the category of corticosteroids and glucocorticoids. These compounds are known for their ability to regulate inflammation and immune responses in the body. As a corticosteroid ester, it is specifically designed for topical application, enhancing its effectiveness while minimizing systemic absorption.
The synthesis of Cortisone 17-Valerate involves several key steps:
Technical details regarding the synthesis can vary based on specific methods employed, but the general approach focuses on modifying the hydroxyl group at position 17 of hydrocortisone to form the ester bond with valeric acid.
Cortisone 17-Valerate has a molecular formula of and a molar mass of approximately .
The structural modifications at position 17 enhance its lipophilicity and skin penetration properties compared to hydrocortisone.
Cortisone 17-Valerate participates in various chemical reactions typical for corticosteroids:
These reactions are significant for understanding its metabolic pathways and potential interactions in biological systems.
Cortisone 17-Valerate exerts its effects primarily through binding to glucocorticoid receptors in target tissues. The mechanism involves:
Data indicates that Cortisone 17-Valerate has a potent anti-inflammatory effect comparable to other glucocorticoids but with a favorable side effect profile due to its topical application.
These properties are critical for formulating effective topical preparations that ensure adequate delivery and efficacy.
Cortisone 17-Valerate is widely used in clinical settings for:
Its formulation is available in various topical forms including creams, ointments, lotions, and foams, allowing flexibility in treatment approaches tailored to patient needs.
Valeric acid esterification at the C17 position of cortisone requires precise catalysis to ensure regioselectivity. Common methods employ N,N-dimethylformamide (DMF) as a solvent with p-toluenesulfonic acid or aluminum chloride (AlCl₃) as catalysts. The reaction typically involves nucleophilic attack by the steroid’s 17-hydroxy group on activated valeroyl chloride, forming the ester bond. Alternative catalysts like 4-(dimethylamino)pyridine (DMAP) enhance reaction efficiency under mild conditions (40–50°C), achieving yields >85% while minimizing C21 side reactions [1] [9].
AlCl₃ serves as a Lewis acid catalyst that coordinates with carbonyl oxygen, enhancing the electrophilicity of valeric acid derivatives. In hydrocortisone 17-valerate synthesis, AlCl₃ (0.5–1.2 equiv.) in ethyl acetate at 60°C reduces reaction time to 4 hours and suppresses 21-ester byproduct formation to <5%. Post-reaction, the catalyst is neutralized with aqueous sodium bicarbonate and removed via filtration, simplifying purification [1].
Solvent polarity critically influences acylation kinetics:
17-Desoxy derivatives are synthesized via catalytic deoxygenation of cortisone 17-valerate. Using Raney nickel (5–10 wt%) in toluene under hydrogen (3.4 atm), the 17-ketone group is reduced to a methylene moiety. This yields 17-desoxycortisone valerate, which exhibits altered glucocorticoid receptor binding due to loss of the C17 oxygen functionality [2] [10].
Esterification at C17 enhances lipophilicity and modulates potency:
Table 1: Potency Comparison of C17 Ester Derivatives
Ester Group | Relative Potency | Log P |
---|---|---|
Valerate (C5) | 1.0 (reference) | 4.2 |
Acetate (C2) | 0.3 | 2.1 |
2-Furoate | 8.0 | 3.9 |
Pivalate | 0.5 | 4.0 |
Key sustainability strategies include:
Table 2: Reactor System Performance Comparison
Parameter | Batch Reactor | Continuous Flow |
---|---|---|
Reaction Time | 8 hours | 45 minutes |
Yield | 82% | 91% |
Impurities | 5–8% | 1–2% |
Annual Capacity | 500 kg | 2,000 kg |
Continuous flow systems (0.1 mm microchannels) enable rapid mixing and heat dissipation, reducing epimerization at C17. Precise residence time control (30–60 min) ensures consistent product quality (purity >98.5%), outperforming batch reactors in scalability and impurity profile [1] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9